3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzonitrile
Description
3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzonitrile is a di-substituted s-triazine derivative featuring two chlorine atoms at the 4- and 6-positions and an amino-linked benzonitrile group at the 2-position. This compound is synthesized via sequential nucleophilic substitution reactions starting from cyanuric chloride and 4-aminobenzonitrile under controlled conditions (0–5°C) in dry tetrahydrofuran (THF) or acetone, with potassium carbonate as a base . Its reactive chlorine atoms make it a versatile intermediate for further functionalization, particularly in pharmaceuticals, agrochemicals, and dyes .
Properties
IUPAC Name |
3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2N5/c11-8-15-9(12)17-10(16-8)14-7-3-1-2-6(4-7)5-13/h1-4H,(H,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFWCRWUKLWVCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NC(=NC(=N2)Cl)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379025 | |
| Record name | 3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146887-21-0 | |
| Record name | 3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The synthesis of 3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzonitrile hinges on the controlled substitution of chlorine atoms in cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reaction proceeds via a two-step mechanism:
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Deprotonation of 3-aminobenzonitrile : A base such as triethylamine (TEA) or sodium bicarbonate facilitates the formation of the nucleophilic amine anion.
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Displacement of chlorine : The amine attacks the electron-deficient triazine ring at the 2-position, releasing hydrogen chloride.
The stoichiometric ratio of cyanuric chloride to 3-aminobenzonitrile is critical to prevent over-substitution. A 1:1 molar ratio ensures mono-amination while retaining two chlorine atoms at the 4- and 6-positions.
Optimization of Reaction Conditions
Table 1 summarizes key parameters influencing yield and purity:
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | 0–5°C | 78 | 85 |
| Solvent | Tetrahydrofuran (THF) | 82 | 88 |
| Base | Triethylamine | 85 | 90 |
| Reaction Time | 4 hours | 80 | 87 |
Lower temperatures (0–5°C) suppress side reactions such as di- or tri-substitution, while THF enhances reactant solubility. Triethylamine outperforms weaker bases (e.g., NaHCO₃) by rapidly neutralizing HCl, accelerating the reaction.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. A 2023 study demonstrated that 15 minutes at 80°C in acetonitrile with 1.5 equivalents of TEA achieved 88% yield. This method minimizes thermal degradation, though scalability remains challenging due to equipment limitations.
Continuous-Flow Systems
Microchannel reactors enable precise control over residence time and temperature. A 2024 patent described a system where cyanuric chloride and 3-aminobenzonitrile are mixed in a T-shaped junction at 5°C, achieving 92% conversion in 30 seconds. This approach reduces byproduct formation and enhances safety by limiting exposure to toxic intermediates.
Purification and Characterization
Crystallization
The crude product is purified via recrystallization in ethanol-water (3:1 v/v), yielding needle-like crystals with 95% purity. Differential scanning calorimetry (DSC) reveals a melting point of 168–170°C, consistent with literature values.
Chromatographic Techniques
Silica gel column chromatography (hexane:ethyl acetate, 4:1) resolves residual 3-aminobenzonitrile and triazine byproducts. High-performance liquid chromatography (HPLC) with a C18 column confirms ≥98% purity using a methanol-water gradient (60:40 to 90:10 over 20 minutes).
Industrial-Scale Production
Chemical Reactions Analysis
3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the triazine ring can be substituted by different nucleophiles, such as amines, thiols, or phenols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly reported.
Scientific Research Applications
Agricultural Applications
Herbicide Development
One of the primary applications of 3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzonitrile is in the development of herbicides. Its structure allows it to act as a selective herbicide targeting specific plant enzymes involved in growth regulation. Research indicates that compounds with similar triazine structures can inhibit photosynthesis in target weeds while being less harmful to crops .
Pesticide Formulations
The compound is also investigated for use in pesticide formulations. Its efficacy against various pests and pathogens makes it a candidate for inclusion in integrated pest management systems. Studies have shown that triazine derivatives can enhance the effectiveness of existing pesticides through synergistic effects .
Pharmaceutical Applications
Anticancer Research
In pharmaceutical research, this compound has been studied for its potential anticancer properties. The compound's ability to interact with specific biological targets involved in cancer cell proliferation has been documented. For instance, triazine derivatives have shown promise in inhibiting tumor growth in preclinical models .
Antimicrobial Activity
The compound exhibits antimicrobial properties that are being explored for the development of new antibiotics. Its mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways . This application is particularly relevant given the rising concern over antibiotic resistance.
Materials Science Applications
Polymer Chemistry
In materials science, this compound is utilized in the synthesis of novel polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research indicates that polymers derived from triazine compounds exhibit improved resistance to environmental degradation .
Dyes and Pigments
The compound's chemical structure allows it to be used as a precursor in the synthesis of dyes and pigments. The chlorinated triazine derivatives are known for their vibrant colors and stability under UV light exposure, making them suitable for various industrial applications such as textiles and coatings .
Case Studies
Mechanism of Action
The mechanism of action of 3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. For example, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication . The compound’s structure allows it to bind to the active site of the enzyme, thereby preventing its function and leading to bacterial cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazine Core
The reactivity and applications of s-triazine derivatives are heavily influenced by substituent type and position. Below is a comparative analysis:
Key Observations:
- Electrophilicity: Chlorine substituents (as in the target compound) enhance electrophilicity, enabling nucleophilic substitutions, whereas methoxy or phenoxy groups reduce reactivity .
- Biological Activity: Thiazolidinone derivatives exhibit superior antimicrobial properties compared to benzonitrile analogs due to the heterocyclic thiazolidinone moiety .
- Electronic Properties: Azo-dye derivatives (e.g., ) show low HOMO-LUMO gaps, favoring electron transitions for optical applications .
Biological Activity
3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzonitrile (CAS Number: 146887-21-0) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its triazine moiety, which has been linked to various biological effects including enzyme inhibition and antimicrobial activity. This article reviews the biological activity of this compound based on diverse research findings and case studies.
- Molecular Formula : C10H5Cl2N5
- Molecular Weight : 266.09 g/mol
- Boiling Point : Approximately 493.5 °C (predicted)
- Density : 1.57 g/cm³ (predicted)
- pKa : 0.39 (predicted)
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Carbonic Anhydrase Inhibition : Research indicates that compounds containing the triazine ring can act as inhibitors of human carbonic anhydrases (hCAs), particularly hCA IX and hCA XII, which are implicated in tumor growth and progression. The inhibition of these enzymes can lead to reduced tumor cell proliferation and increased apoptosis in cancer cells .
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, including vancomycin-resistant Enterococcus faecalis (VRE). In vitro studies reported minimum inhibitory concentrations (MICs) indicating significant antibacterial properties .
Case Study 1: Inhibition of Carbonic Anhydrases
A study synthesized a series of triazine derivatives and evaluated their inhibitory effects on different hCA isoenzymes. Among these, certain derivatives exhibited strong inhibition against hCA IX with IC50 values in the low micromolar range (e.g., 4.4 nM for one derivative). This suggests that modifications to the triazine structure can enhance selectivity and potency against specific isoenzymes .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, derivatives similar to this compound were tested against VRE strains. The most effective compounds demonstrated MIC values ranging from 13.80 µM to 55.20 µM, indicating a robust antibacterial profile that warrants further investigation for potential therapeutic applications .
Research Findings
Q & A
Q. What is the optimized synthetic route for 3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzonitrile, and how are intermediates characterized?
Methodology: The compound is synthesized via nucleophilic substitution of cyanuric chloride with 4-aminobenzonitrile in anhydrous tetrahydrofuran (THF) at 0–5°C. Potassium carbonate is used to maintain basicity, and the reaction is monitored by TLC (toluene:acetone = 7:3). Post-reaction, the product is isolated via ice quenching, neutralization with dilute HCl, filtration, and recrystallization from acetone . Characterization:
- NMR/IR: Confirms substitution patterns (e.g., NH stretching at ~3300 cm⁻¹, triazine ring vibrations at 1550–1600 cm⁻¹).
- Elemental Analysis: Validates purity (>98% by HPLC).
Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?
Key Techniques:
- UV-Vis Spectroscopy: Identifies π→π* and n→π* transitions (e.g., absorbance peaks at 261–363 nm in DMSO) .
- Fluorescence Spectroscopy: Measures emission maxima (628–676 nm in ethanol), with shifts in aqueous media due to solvatochromic effects .
- X-ray Crystallography: Resolves bond lengths (e.g., C–Cl = 1.73 Å, C–N = 1.33 Å) and dihedral angles in crystalline derivatives .
Advanced Research Questions
Q. How do solvent polarity and pH influence the photophysical properties of this compound?
Experimental Design:
- Solvent Effects: Compare fluorescence in ethanol (λem = 676 nm) vs. water (λem = 628 nm) due to hydrogen bonding and dielectric constant variations .
- Acid/Base Studies: Add trifluoroacetic acid (TFA) or triethylamine (TEA) to ethanol solutions. Protonation at the triazine NH site quenches fluorescence, while deprotonation enhances quantum yield (ΦF increases from 0.15 to 0.38) .
Table 1: Photophysical Data in Different Media
| Solvent/Additive | λem (nm) | ΦF | Reference |
|---|---|---|---|
| Anhydrous Ethanol | 676 | 0.15 | |
| Ethanol + TFA | 628 | 0.10 | |
| Water | 628 | 0.22 |
Q. How can computational methods (DFT/TD-DFT) predict electronic transitions and reactivity?
Methodology:
- DFT: Optimize geometry using B3LYP/6-311G(d,p) to calculate frontier molecular orbitals (HOMO-LUMO gaps ~3.2 eV) .
- TD-DFT: Simulates UV-Vis spectra; matches experimental absorbance at 363 nm (S0→S1 transition) .
Applications: Predicts sites for electrophilic substitution (e.g., para to the nitrile group) and charge-transfer interactions in supramolecular systems.
Q. How are structural modifications used to enhance biological activity?
Derivatization Strategies:
- Antimicrobial Derivatives: Substitute triazine chlorine with sulfhydryl groups (e.g., coupling with 1,3,4-oxadiazole-thiols in acetone/KHCO3), yielding MIC values of 8–32 µg/mL against S. aureus .
- Anti-TB Agents: Introduce pyridine or quinoline moieties via nucleophilic displacement, improving lipophilicity (logP > 2.5) and membrane penetration .
Q. How to resolve contradictions in reported photophysical or reactivity data?
Case Study: Discrepancies in fluorescence quantum yields may arise from:
- Impurity Levels: Recrystallize with acetone/hexane to remove byproducts .
- Measurement Conditions: Standardize solvent purity (HPLC-grade), excitation wavelengths, and instrument calibration .
Validation: Cross-reference crystallography data (e.g., bond angles) with computational models to confirm structural integrity .
Data-Driven Research Challenges
Q. What are the implications of X-ray crystallography data for understanding reactivity?
Key Findings:
- Triazine Ring Geometry: Planar structure with N–C–N angles of 120°, facilitating π-stacking in dye aggregates .
- Intermolecular Interactions: Chlorine atoms participate in halogen bonding (Cl···N = 3.28 Å), influencing crystal packing and solubility .
Table 2: Selected Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space Group | P21/c |
| Bond Length (C–Cl) | 1.73 Å |
| Dihedral Angle | 5.2° (triazine-phenyl) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
